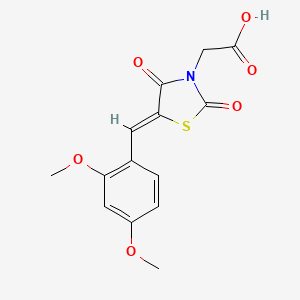![molecular formula C17H21N3O2S B12153929 (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B12153929.png)
(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone is a complex organic molecule that features a unique combination of structural elements It contains an octahydroisoquinoline core, a pyrrole ring, and a thiazole ring, making it an interesting subject for chemical and pharmaceutical research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone typically involves multi-step organic synthesis. A common approach might include:
Formation of the Octahydroisoquinoline Core: This can be achieved through hydrogenation of isoquinoline derivatives under high pressure and temperature conditions using a suitable catalyst like palladium on carbon.
Introduction of the Hydroxy Group: The hydroxylation of the octahydroisoquinoline core can be performed using oxidizing agents such as osmium tetroxide or potassium permanganate.
Synthesis of the Pyrrole Ring: Pyrrole can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonia or primary amines.
Formation of the Thiazole Ring: The Hantzsch thiazole synthesis is a common method, involving the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the pyrrole and thiazole rings to the octahydroisoquinoline core, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes using reagents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its multiple functional groups and potential bioactivity.
Medicine
Medicinally, the compound could be investigated for its pharmacological properties. The presence of the isoquinoline, pyrrole, and thiazole rings suggests potential activity as an antimicrobial, anticancer, or neuroactive agent.
Industry
In industry, the compound might be used in the development of new materials with specific electronic or optical properties, given its complex structure and functional groups.
作用机制
The mechanism of action of (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxyl group could form hydrogen bonds, while the aromatic rings might engage in π-π interactions with target molecules. The thiazole ring could coordinate with metal ions, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-imidazol-1-yl)-1,3-thiazol-4-yl]methanone: Similar structure but with an imidazole ring instead of a pyrrole ring.
(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-oxazol-4-yl]methanone: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone lies in its combination of functional groups and rings, which may confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C17H21N3O2S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C17H21N3O2S/c21-15(14-12-23-16(18-14)19-8-3-4-9-19)20-10-7-17(22)6-2-1-5-13(17)11-20/h3-4,8-9,12-13,22H,1-2,5-7,10-11H2 |
InChI 键 |
PIHRFXJSFAIHMN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CCN(CC2C1)C(=O)C3=CSC(=N3)N4C=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12153855.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12153857.png)
![N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12153867.png)
![N-[4-(acetylamino)phenyl]-2-(4-ethyl-5-(2-furyl)(1,2,4-triazol-3-ylthio))aceta mide](/img/structure/B12153874.png)
![2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12153880.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide](/img/structure/B12153882.png)
![3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12153886.png)

![1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(4-formylpiperazin-1-yl)carbonyl]phenyl}urea](/img/structure/B12153897.png)
![N-{(1Z)-3-(tert-butylamino)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide](/img/structure/B12153904.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12153911.png)
![{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-(2-phenylethyl)carboxamide](/img/structure/B12153913.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12153922.png)
